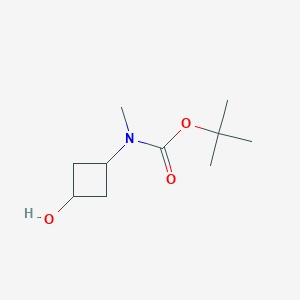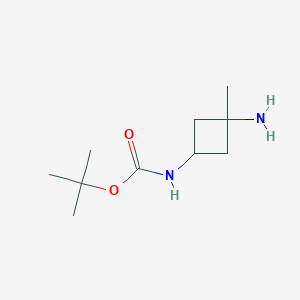![molecular formula C7H14ClNO B3021987 (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride CAS No. 1323417-56-6](/img/structure/B3021987.png)
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Overview
Description
(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, also known as OCHP, is a synthetic compound that has been used in a variety of scientific research applications. OCHP is a derivative of cyclopentanone, and is a white crystalline solid with a molecular weight of 237.7 g/mol. OCHP has been used in a wide range of research studies, including those related to neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Crystal Structure Analysis
(Abboud et al., 1993) explored the structure of a chiral tricyclic aminochloride, closely related to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, determining its crystal chirality and confirming the known chirality of the parent amine.
Synthesis and Chemical Reactions
- (Seo Won-Jun et al., 1994) synthesized derivatives of octahydrocyclopenta[b]pyrrole, which are structurally similar to this compound, through reactions involving oxalylation of enamines.
- (Yulia V. Khoroshunova et al., 2021) studied the reactions of hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives, revealing insights into the chemical behavior of structurally related compounds.
- (J. Ney & J. Wolfe, 2005) conducted a study on the selective synthesis of aryl octahydrocyclopenta[b]pyrroles, demonstrating various pathways and product distributions influenced by the structure of phosphine ligands.
Stereogenism and Structural Investigations
- (Elif Ece Ilter et al., 2007) synthesized novel spirocyclic phosphazene derivatives, providing insights into the relationship between bond angles and shifts in NPO phosphorus atoms, relevant to the study of this compound.
Pharmacological Intermediate Synthesis
- (R. Bahekar et al., 2017) developed an efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, key intermediates in pharmacological research, relevant to the synthesis of compounds like this compound.
NMR Spectroscopy and Magnetic Properties
- (C. Welch, 1997) used a bicyclic compound similar to this compound to demonstrate magnetic nonequivalence in proton NMR, showcasing the importance of molecular structure in magnetic properties.
properties
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXZUMCDLBBQU-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736773 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256240-40-0 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[5-(2-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B3021923.png)


